molecular formula C13H18ClN3O2S B2636428 N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415501-48-1

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2636428
CAS No.: 2415501-48-1
M. Wt: 315.82
InChI Key: GVKKNOHJKKYNIA-UHFFFAOYSA-N
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Description

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound with the molecular formula C13H18ClN3O2S and a molecular weight of 315.82. This compound is characterized by the presence of a chloropyridine ring, a piperidine ring, and a cyclopropanesulfonamide group, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps, typically starting with the preparation of the chloropyridine and piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimalarial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its biological activity or its role in chemical reactions. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other similar compounds, such as:

  • **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties.

Properties

IUPAC Name

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c14-12-9-15-6-3-13(12)17-7-4-10(5-8-17)16-20(18,19)11-1-2-11/h3,6,9-11,16H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKKNOHJKKYNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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